3-(2-Hydroxypentyloxy)benzaldehyde
Description
3-(2-Hydroxypentyloxy)benzaldehyde is a benzaldehyde derivative featuring a hydroxypentyloxy substituent at the 3-position of the aromatic ring. The compound’s structure combines a benzaldehyde core with a five-carbon alkyl chain containing a hydroxyl group at the second carbon, creating a polar yet moderately lipophilic moiety.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(2-hydroxypentoxy)benzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-2-4-11(14)9-15-12-6-3-5-10(7-12)8-13/h3,5-8,11,14H,2,4,9H2,1H3 |
InChI Key |
ARTLJOOOPLTLPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COC1=CC=CC(=C1)C=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Key Parameters
*Estimated based on structural analogs.
- Substituent Effects: Hydroxyl Groups: The hydroxyl group in this compound likely increases water solubility compared to non-hydroxylated analogs like 3-(pyridin-2-yloxy)benzaldehyde . However, its pentyl chain may confer higher lipophilicity than shorter-chain derivatives (e.g., 3-Prop-2-ynyloxy-benzaldehyde, MW 160.17) . Heterocyclic Substituents: Derivatives with pyridine rings (e.g., 3-(pyridin-2-ylmethoxy)benzaldehyde) may exhibit metal-coordinating properties, useful in catalysis or medicinal chemistry .
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